molecular formula C21H19N3O3 B7506722 N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide

N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide

Cat. No. B7506722
M. Wt: 361.4 g/mol
InChI Key: ZISWQRHQUIZKKS-UHFFFAOYSA-N
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Description

N-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide, also known as BPCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide may also act by scavenging free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. However, there are also limitations to its use in lab experiments. N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide. Further research is needed to fully understand its mechanism of action and potential applications in various fields. N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide may also be studied for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
In conclusion, N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide in various fields.

Synthesis Methods

N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide has been synthesized using various methods, including the reaction of 3-pyridinecarboxylic acid hydrazide with 2-benzhydryloxyacetyl chloride, and the reaction of 3-pyridinecarboxylic acid with 2-benzhydryloxyacetylhydrazine. The synthesis of N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide is a multi-step process that involves the use of various reagents and solvents.

Scientific Research Applications

N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide has shown potential in various scientific research applications. It has been studied for its antitumor, anti-inflammatory, and antioxidant properties. N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N'-(2-benzhydryloxyacetyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-19(23-24-21(26)18-12-7-13-22-14-18)15-27-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISWQRHQUIZKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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